molecular formula C9H17BrO3 B606384 Bromo-PEG1-t-butyl ester CAS No. 1393330-36-3

Bromo-PEG1-t-butyl ester

Cat. No.: B606384
CAS No.: 1393330-36-3
M. Wt: 253.14
InChI Key: KRGOEVTUVNSLIG-UHFFFAOYSA-N
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Description

Bromo-PEG1-t-butyl ester is a polyethylene glycol (PEG) derivative that contains a bromide group and a t-butyl protected carboxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .

Mechanism of Action

Target of Action

Bromo-PEG1-t-butyl ester is a PEG linker containing a bromide group and a t-butyl protected carboxyl group . The primary targets of this compound are molecules that undergo nucleophilic substitution reactions . The bromide (Br) group attached to the compound is a very good leaving group, making it highly reactive towards nucleophiles .

Mode of Action

The bromide group in this compound is highly reactive and can be easily displaced by nucleophiles in a substitution reaction . This allows the compound to form covalent bonds with its targets, altering their structure and function. The t-butyl protected carboxyl group can be deprotected under acidic conditions , providing another point of reactivity.

Biochemical Pathways

This compound is utilized in enantioselective synthesis processes. It’s involved in the enantioselective coupling with aldehydes to produce anti-α-bromo β-hydroxy esters, precursors for various chiral compounds like glycidic esters, acetate aldols, and β-amino acid esters. These compounds can participate in various biochemical pathways, influencing the synthesis of complex biological molecules.

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its PEG linker. The hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can enhance its absorption and distribution within the body.

Result of Action

The result of this compound’s action depends on the specific context of its use. In enantioselective synthesis, it helps produce chiral compounds like glycidic esters, acetate aldols, and β-amino acid esters. These compounds can have various molecular and cellular effects, depending on their specific structures and functions.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the t-butyl protected carboxyl group can be deprotected under acidic conditions . Therefore, the pH of the environment can affect the compound’s reactivity. Additionally, the compound’s solubility and stability can be influenced by the polarity and temperature of the environment .

Preparation Methods

Bromo-PEG1-t-butyl ester is typically synthesized through a series of chemical reactions involving the introduction of a bromide group and a t-butyl protected carboxyl group onto a PEG backbone. The synthetic route generally involves the following steps:

    PEG Activation: The PEG backbone is activated using a suitable reagent to introduce reactive sites.

    Bromination: A bromide group is introduced to the activated PEG using a brominating agent.

    t-Butyl Protection: The carboxyl group is protected with a t-butyl group to prevent unwanted reactions during subsequent steps.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high purity and yield .

Chemical Reactions Analysis

Bromo-PEG1-t-butyl ester undergoes several types of chemical reactions, including:

Scientific Research Applications

Bromo-PEG1-t-butyl ester has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Bromo-PEG1-t-butyl ester can be compared with other PEG derivatives that contain different functional groups. Some similar compounds include:

    Bromo-PEG2-t-butyl ester: Similar to this compound but with a longer PEG chain.

    Bromo-PEG1-methyl ester: Contains a methyl ester group instead of a t-butyl ester group.

    Bromo-PEG1-acetate: Contains an acetate group instead of a t-butyl ester group.

The uniqueness of this compound lies in its combination of a bromide group and a t-butyl protected carboxyl group, which provides specific reactivity and protection features that are valuable in various chemical and biological applications .

Properties

IUPAC Name

tert-butyl 3-(2-bromoethoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO3/c1-9(2,3)13-8(11)4-6-12-7-5-10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGOEVTUVNSLIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393330-36-3
Record name tert-butyl 3-(2-bromoethoxy)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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